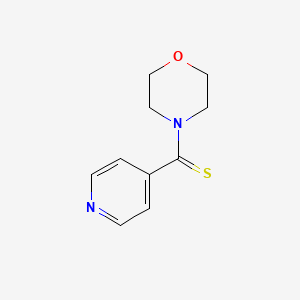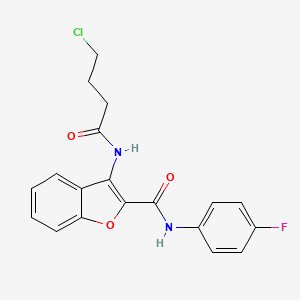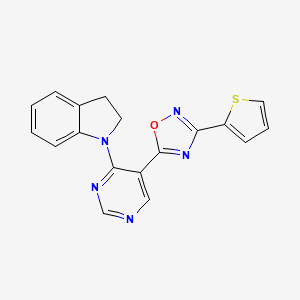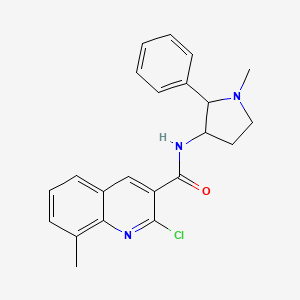
Morpholino(pyridin-4-yl)methanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholino(pyridin-4-yl)methanethione is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a morpholine ring attached to a pyridine ring via a methanethione group, making it a versatile molecule for various chemical reactions and applications.
Mécanisme D'action
Target of Action
Morpholin-4-yl(pyridin-4-yl)methanethione is a derivative of phenyl-(morpholino)methanethione . The primary targets of these compounds are the enzymes monoacylglycerol lipase (MGL) and fatty acid amide hydrolase (FAAH) . These enzymes catalyze the degradation reactions of endocannabinoids, which are involved in various pathophysiological phenomena .
Mode of Action
The compound inhibits the activity of MGL and FAAH . By inhibiting these enzymes, it prevents the degradation of endocannabinoids, leading to an increase in their levels . This results in enhanced endocannabinoid signaling, which can have various effects depending on the specific endocannabinoid and the tissues in which it is active .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the endocannabinoid signaling pathway . Endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), are involved in a wide range of physiological processes, including pain sensation, mood, and memory . By inhibiting the degradation of these endocannabinoids, Morpholin-4-yl(pyridin-4-yl)methanethione can potentially modulate these processes .
Result of Action
The inhibition of MGL and FAAH leads to increased levels of endocannabinoids . This can result in enhanced signaling through cannabinoid receptors, which are involved in a variety of physiological processes . Therefore, the molecular and cellular effects of Morpholin-4-yl(pyridin-4-yl)methanethione’s action would likely be diverse and depend on the specific physiological context .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholino(pyridin-4-yl)methanethione typically involves the reaction of morpholine with pyridine-4-carbaldehyde in the presence of a sulfur source. One common method includes the use of Lawesson’s reagent or phosphorus pentasulfide (P2S5) as the sulfurizing agent. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholino(pyridin-4-yl)methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methanethione group to a methylene group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and tetrahydrofuran.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Methylene Derivatives: Formed through reduction reactions.
Functionalized Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
Morpholino(pyridin-4-yl)methanethione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Piperidin-1-yl(pyridin-4-yl)methanethione
- Ferrocen-1-yl(morpholin-4-yl)methanethione
- 1-(4-chlorothiobenzoyl)piperidine
Uniqueness
Morpholino(pyridin-4-yl)methanethione is unique due to its specific combination of a morpholine ring and a pyridine ring connected via a methanethione group. This structure imparts distinct chemical reactivity and biological activity compared to similar compounds .
Propriétés
IUPAC Name |
morpholin-4-yl(pyridin-4-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c14-10(9-1-3-11-4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNQJCVLRWPWII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2921625.png)
![3-METHYL-8-[(4-METHYLPYRIMIDIN-2-YL)SULFANYL]-7-(3-PHENYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B2921626.png)



![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-7-yl]acetamide](/img/structure/B2921631.png)
![(4-(4-(benzyloxy)phenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2921635.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2921636.png)
![1-(5-Hydroxy-3-phenylpentyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2921637.png)



![2-Methylsulfonyl-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2921647.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide](/img/structure/B2921648.png)
